InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3
. N-Ethyl-1,3-benzodioxol-5-amine can be synthesized from 1,2-methylenedioxy-benzene through a multi-step process. First, 1,2-methylenedioxy-benzene undergoes nitration to produce 3,4-methylenedioxy-nitrobenzene, achieving a yield of over 95.5% with a purity exceeding 99%. [] Subsequently, the nitro group is reduced, and the resulting amine is alkylated in a one-pot reaction using Raney-Nickel as the catalyst and toluene as the solvent. [] This one-pot reaction yields N-Ethyl-1,3-benzodioxol-5-amine with a yield exceeding 96%. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6